5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol
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Overview
Description
Alphitol is a natural product found in Alphitonia zizyphoides with data available.
Scientific Research Applications
Alphitolic Acid Synthesis and Pharmacological Properties
Alphitolic acid, a naturally occurring lupane type of pentacyclic triterpene, shows various pharmacological properties. Efficient synthesis methods have been developed for alphitolic acid, enabling its use in pharmacological research. Notably, synthesized triterpenes, including alphitolic acid, have demonstrated moderate inhibitory activity against rabbit muscle GPa, marking their potential in medicinal applications (Hao et al., 2009).
Alphitolic Acid in Inflammation and Neurodegeneration
Alphitonic acid has been identified as a potent anti-inflammatory agent. A study investigating the Australian Rainforest Tree Alphitonia petriei isolated alphitolic acid and revealed its significant anti-inflammatory activity. However, the study also noted considerable cytotoxicity, highlighting the need for careful application in therapeutic contexts (Raju et al., 2016).
Alphitolic Acid in Cancer Treatment
In the context of cancer treatment, alphitolic acid has been shown to induce apoptosis and autophagy in oral squamous cell carcinoma cells. This effect is partly mediated through a p53-dependent pathway, suggesting alphitolic acid's potential as an ingredient in functional food or dietary supplements for cancer prevention (Bai et al., 2015).
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C9H12O4/c1-13-9-7(11)4-6(2-3-10)5-8(9)12/h4-5,10-12H,2-3H2,1H3 |
InChI Key |
GDGUXPASNWGBJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1O)CCO)O |
Canonical SMILES |
COC1=C(C=C(C=C1O)CCO)O |
Synonyms |
3,5-dihydroxy-4-methoxy phenethyl alcohol alphitol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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